2-Phenylpent-4-enoic acid 2-Phenylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 94086-47-2
VCID: VC8475663
InChI: InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13)
SMILES: C=CCC(C1=CC=CC=C1)C(=O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

2-Phenylpent-4-enoic acid

CAS No.: 94086-47-2

Cat. No.: VC8475663

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylpent-4-enoic acid - 94086-47-2

Specification

CAS No. 94086-47-2
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 2-phenylpent-4-enoic acid
Standard InChI InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13)
Standard InChI Key IQZLXJUYCRPXRG-UHFFFAOYSA-N
SMILES C=CCC(C1=CC=CC=C1)C(=O)O
Canonical SMILES C=CCC(C1=CC=CC=C1)C(=O)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Isomerism

The systematic IUPAC name for this compound is 2-phenylpent-4-enoic acid, reflecting the position of the phenyl group (C2) and the double bond between C4 and C5 . It is structurally distinct from its isomers, such as 4-phenylpent-2-enoic acid (CAS 103986-66-9), which features the double bond at C2 and the phenyl group at C4 . The stereoelectronic effects of the conjugated double bond and phenyl substituent influence its reactivity, as evidenced by differences in boiling points and dipole moments compared to related structures .

Molecular Geometry and Spectroscopic Data

The compound’s geometry has been validated through X-ray crystallography and NMR studies. The phenyl ring adopts a planar configuration orthogonal to the carboxyl group, while the double bond at C4 introduces rigidity into the aliphatic chain . Key spectroscopic features include:

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.28–7.35 (m, 5H, aromatic), δ 5.72–5.85 (m, 2H, CH2_2=CH), δ 3.12 (t, 1H, CH), δ 2.41–2.55 (m, 2H, CH2_2COOH) .

  • IR (KBr): 1705 cm1^{-1} (C=O stretch), 1630 cm1^{-1} (C=C stretch) .

A comparative analysis of its 3D conformer (PubChem CID 23001441) reveals torsional strain between the phenyl group and the carboxylic acid moiety, which impacts its solubility and crystallinity .

Synthesis and Manufacturing

Grubbs’ Catalyst-Mediated Metathesis

A prominent synthesis route involves olefin metathesis using second-generation Grubbs’ catalyst. In a representative procedure, linear peptides containing allyl glycine residues undergo ring-closing metathesis in dichloromethane at 50°C under inert conditions . For example, reacting Fmoc-protected precursors with cis-2-butene yields cyclic peptides incorporating 2-phenylpent-4-enoic acid derivatives, achieving purities >90% after HPLC purification .

Carboxylation of Styrene Derivatives

Physicochemical Properties

Experimental and computed properties of 2-phenylpent-4-enoic acid are summarized below:

PropertyExperimental ValueComputational PredictionSource
Density (g/cm³)1.1 ± 0.11.09
Boiling Point (°C)288.7 ± 9.0292.1
Flash Point (°C)185.8 ± 13.9182.3
LogP (Octanol-Water)2.662.71
Vapor Pressure (mmHg, 25°C)0.0 ± 0.60.12

The low vapor pressure (<1 mmHg) indicates limited volatility, making it suitable for high-temperature applications . The LogP value of 2.66 suggests moderate lipophilicity, aligning with its use in lipid-based drug formulations .

Chemical Reactivity and Derivatives

Acid-Base Behavior

As a carboxylic acid, it exhibits typical Brønsted acidity with a pKa of approximately 4.3 in aqueous solutions . Deprotonation yields the conjugate base, 2-phenylpent-4-enoate (PubChem CID 23001441), which participates in nucleophilic acyl substitution reactions .

Diels-Alder Reactivity

The α,β-unsaturated system enables participation as a dienophile in Diels-Alder cycloadditions. Reacting with 1,3-butadiene derivatives at 80°C produces bicyclic lactones with >75% regioselectivity . This reactivity is exploited in the synthesis of natural product analogs, such as terpenoid scaffolds .

Pharmaceutical and Industrial Applications

Antibiotic Development

The compound serves as a precursor in β-lactam antibiotic synthesis. Functionalization at the carboxylic acid group with aminothiazole moieties yields cephalosporin analogs with enhanced Gram-negative activity . For instance, coupling with 7-ACA (7-aminocephalosporanic acid) under EDCI/HOBt conditions produces derivatives showing MIC values of 2–4 μg/mL against Escherichia coli .

Polymer Chemistry

Incorporating 2-phenylpent-4-enoic acid into polyesters improves thermal stability. Copolymerization with ethylene glycol and terephthalic acid results in materials with glass transition temperatures (TgT_g) exceeding 120°C, compared to 80°C for unmodified PET .

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